Evidence Item 1 – Differential Halogen Substitution: Molecular Weight and Lipophilicity (LogP)
The target compound exhibits an intermediate molecular weight (195.44 g/mol) and elevated lipophilicity (LogP = 2.08) compared to its mono‑halogenated and non‑halogenated analogs. This balance is critical for optimizing the physicochemical profile of lead candidates. Direct comparison of computed descriptors (PubChem and Chemsrc) demonstrates that replacing the chlorine atom of 5‑chloro‑1‑methyl‑1H‑pyrazole with bromine increases LogP by +0.88 units (from 1.2 to 2.08), while the 3,5‑dibromo analog (LogP = 2.3) is only marginally more lipophilic despite a much larger molecular weight (239.90 g/mol) [1][2][3]. The 3‑bromo‑5‑chloro derivative thus provides a near‑optimal lipophilicity for oral bioavailability (LogP ≈ 2) without the excessive molecular weight of the dibromo compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.08 (Chemsrc) / XLogP3 = 2.2 (PubChem) |
| Comparator Or Baseline | 5-Chloro-1-methyl-1H-pyrazole: LogP = 1.2 (XLogP3); 3,5-Dibromo-1-methyl-1H-pyrazole: XLogP3 = 2.3 |
| Quantified Difference | +0.88 log unit vs 5‑chloro analog; -0.22 log unit vs 3,5‑dibromo analog |
| Conditions | Computed LogP / XLogP3 values (PubChem 2025.04.14 release, Chemsrc) |
Why This Matters
Selecting the 3‑bromo‑5‑chloro derivative provides a lipophilicity closer to the ideal range for oral drugs (LogP 2–3) while maintaining a lower molecular weight than the dibromo analog, facilitating hit‑to‑lead optimization.
- [1] PubChem. 3-Bromo-5-chloro-1-methyl-1H-pyrazole. XLogP3: 2.2. Accessed April 2026. View Source
- [2] Chemsrc. 3-溴-5-氯-1-甲基-1H-吡唑 (1785538-05-7). LogP: 2.08. Accessed April 2026. View Source
- [3] PubChem. 5-chloro-1-methyl-1H-pyrazole. XLogP3: 1.2. Accessed April 2026. View Source
